Cas no 1087-06-5 (Meprophendiol)

Meprophendiol structure
Productnaam:Meprophendiol
Meprophendiol Chemische en fysische eigenschappen
Naam en identificatie
-
- 1-Propanone,1-[4-(2,3-dihydroxypropoxy)-3-methoxyphenyl]-
- 1-[4-(2,3-Dihydroxypropoxy)-3-methoxyphenyl]-1-propanone
- 1,1-dimethyl-pi
- 1,1-DIMETHYLPIPERIDINIUM CHLORIDE
- 3-(2-Methoxy-4-propionyl-phenoxy)-propan-1,2-diol
- 3-< 2-Methoxy-4-propionyl-phenoxy> -propan-1,2-diol
- BAS 083W
- Bas85559X
- Caswell No. 380AB
- mepiquat chloride
- Meprophendiol
- Methylpiperidine hydrochloride
- N,N-Dimethylpiperidinium chloride
- Piperidinium, 1,1-dimethyl-, chloride
- Pix Ultra
- 3-(p-Propionyl-o-methoxyphenoxy)-1,2-propanediol
- 1-[4-(2,3-dihydroxypropoxy)-3-methoxyphenyl]propan-1-one
- DA 1128
- 1-(4-(2,3-Dihydroxypropoxy)-3-methoxyphenyl)-1-propanone
- 3-(4-Propionyl-2-methoxyphenoxy)-1,2-propanediol
- 3-(2-Methoxy-4-propionylphenoxy)-1,2-propanediol
- SCHEMBL2743809
- 1087-06-5
- 4'-(2,3-Dihydroxypropoxy)-3-methoxypropiophenone
- BRN 2057739
- DTXSID60910833
- 3-(p-propionyl-o-methoxy-phenoxy)-1,2-propanediol
- Propiophenone, 4'-(2,3-dihydroxypropoxy)-3'-methoxy-
-
- Inchi: InChI=1S/C13H18O5/c1-3-11(16)9-4-5-12(13(6-9)17-2)18-8-10(15)7-14/h4-6,10,14-15H,3,7-8H2,1-2H3
- InChI-sleutel: SUTGJZFFEVGULT-UHFFFAOYSA-N
- LACHT: OCC(COC1=CC=C(C(CC)=O)C=C1OC)O
Berekende eigenschappen
- Exacte massa: 254.11544
- Monoisotopische massa: 254.115
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 18
- Aantal draaibare bindingen: 7
- Complexiteit: 256
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 1.5
- Topologisch pooloppervlak: 76A^2
Experimentele eigenschappen
- Dichtheid: 1.188
- Kookpunt: 449.3°C at 760 mmHg
- Vlampunt: 169.9°C
- Brekindex: 1.534
- PSA: 75.99
- LogboekP: 1.01990
Meprophendiol Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
TRC | M225685-250mg |
Meprophendiol |
1087-06-5 | 250mg |
$483.00 | 2023-05-18 | ||
TRC | M225685-25mg |
Meprophendiol |
1087-06-5 | 25mg |
$87.00 | 2023-05-18 | ||
TRC | M225685-1g |
Meprophendiol |
1087-06-5 | 1g |
$ 800.00 | 2023-09-07 | ||
TRC | M225685-1000mg |
Meprophendiol |
1087-06-5 | 1g |
$1028.00 | 2023-05-18 |
Meprophendiol Gerelateerde literatuur
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
-
V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
1087-06-5 (Meprophendiol) Gerelateerde producten
- 851947-21-2(ethyl 5-(2-bromobenzamido)-4-oxo-3-phenyl-3H,4H-thieno3,4-dpyridazine-1-carboxylate)
- 681266-21-7(N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-yl}-2-phenoxyacetamide)
- 2287275-26-5(cis-3-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]-3-fluorocyclobutanecarboxylic acid)
- 18822-58-7(O-(tert-Butyl)-L-serine)
- 886951-94-6(ethyl 1-(2-methylphenyl)-6-oxo-4-(propan-2-yloxy)-1,6-dihydropyridazine-3-carboxylate)
- 2229131-89-7(O-(3-ethoxy-2-methoxyphenyl)methylhydroxylamine)
- 2320885-74-1(6-(2-chlorobenzenesulfonyl)-5H,6H,7H-pyrrolo3,4-bpyridine)
- 13433-13-1(H-Asp-Gln-OH)
- 1261879-26-8(3-Fluoro-6-(4-(trifluoromethoxy)phenyl)picolinaldehyde)
- 2248256-89-3(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropylacetate)
Aanbevolen leveranciers
Suzhou Senfeida Chemical Co., Ltd
Goudlid
CN Leverancier
Bulk

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Goudlid
CN Leverancier
Reagentie

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Goudlid
CN Leverancier
Bulk

Zhejiang Brunova Technology Co., Ltd.
Goudlid
CN Leverancier
Bulk

Jinta Yudi Pharmaceutical Technology Co., Ltd.
Goudlid
CN Leverancier
Bulk
